2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol
Description
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H15Br2N3O2 |
|---|---|
Molecular Weight |
501.2g/mol |
IUPAC Name |
2-[[3-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H15Br2N3O2/c1-28-18-10-15(22)19(23)14(20(18)27)11-24-13-6-4-5-12(9-13)21-25-16-7-2-3-8-17(16)26-21/h2-11,27H,1H3,(H,25,26) |
InChI Key |
PLYTVGKLRGBEEF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by bromination and methoxylation . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This compound can interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-(1H-benzimidazol-2-yl)phenol: Lacks the bromine and methoxy groups but shares the core structure.
3,4-dibromo-6-methoxyphenol: Contains the bromine and methoxy groups but lacks the benzimidazole moiety.
Uniqueness
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
